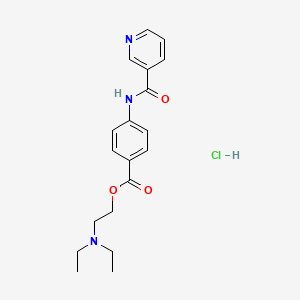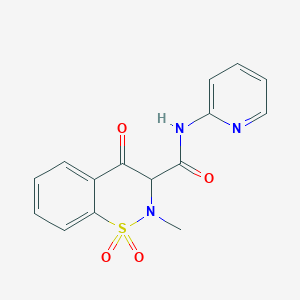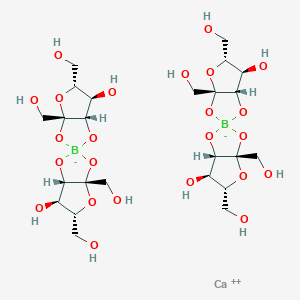
Phenstatin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenstatin is a synthetic compound known for its potent anticancer properties. It is a derivative of combretastatin A-4, a natural product isolated from the bark of the African bush willow tree, Combretum caffrum. This compound exhibits strong cytotoxicity and antitubulin activity, making it a valuable candidate in cancer research and treatment .
準備方法
Synthetic Routes and Reaction Conditions: Phenstatin can be synthesized through a multi-step process. One common method involves the following steps :
Starting Materials: 2-chloro-5-iodobenzoic acid and substituted benzene.
Step 1: The initial step involves the formation of an intermediate by reacting 2-chloro-5-iodobenzoic acid with a suitable reagent.
Step 2: The intermediate is then subjected to a coupling reaction with substituted benzene under specific conditions.
Step 3: The final product, this compound, is obtained after purification and characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy and single crystal X-ray diffraction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications. The key steps involve ensuring high purity and yield through optimized reaction conditions and purification techniques.
化学反応の分析
Types of Reactions: Phenstatin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on this compound.
Substitution: this compound can undergo substitution reactions, where specific substituents on the benzene ring are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the benzene ring.
科学的研究の応用
Phenstatin has a wide range of scientific research applications, including :
Chemistry: this compound is used as a model compound in the study of tubulin polymerization inhibitors.
Biology: It is employed in cell biology research to investigate its effects on microtubule dynamics and cell division.
Medicine: this compound’s potent anticancer properties make it a valuable candidate for developing new cancer therapies. It has shown efficacy against various cancer cell lines, including liver and lung cancer.
Industry: this compound and its derivatives are explored for potential use in pharmaceutical formulations and drug delivery systems.
作用機序
Phenstatin exerts its effects primarily by inhibiting tubulin polymerization, which is crucial for microtubule formation and cell division . By binding to the colchicine binding site on tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. This mechanism makes this compound a potent antimitotic agent with significant anticancer activity.
類似化合物との比較
Phenstatin is structurally and functionally similar to other tubulin inhibitors, such as combretastatin A-4 and colchicine . this compound exhibits greater stability compared to combretastatin A-4, which is known to be unstable in vivo. This stability enhances this compound’s potential as a therapeutic agent. Similar compounds include:
Combretastatin A-4: A natural product with potent antitubulin activity.
Colchicine: A well-known tubulin inhibitor used in the treatment of gout and certain cancers.
Indole-linked chalcones: Synthetic compounds with similar mechanisms of action and anticancer properties.
This compound’s unique combination of stability and potent anticancer activity distinguishes it from other tubulin inhibitors, making it a promising candidate for further research and development.
特性
分子式 |
C17H18O6 |
|---|---|
分子量 |
318.32 g/mol |
IUPAC名 |
(3-hydroxy-4-methoxyphenyl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H18O6/c1-20-13-6-5-10(7-12(13)18)16(19)11-8-14(21-2)17(23-4)15(9-11)22-3/h5-9,18H,1-4H3 |
InChIキー |
HSLFWBPRHXGUAN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)O |
同義語 |
phenstatin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


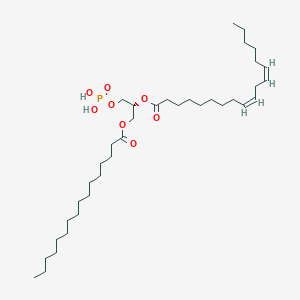
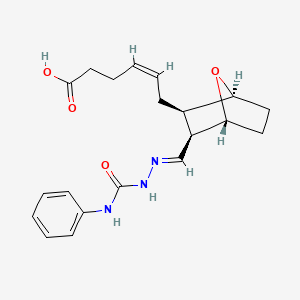
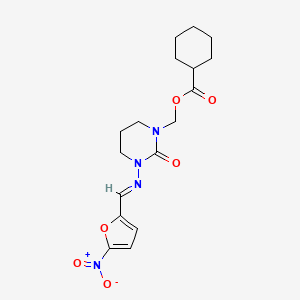
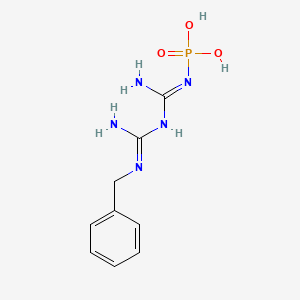
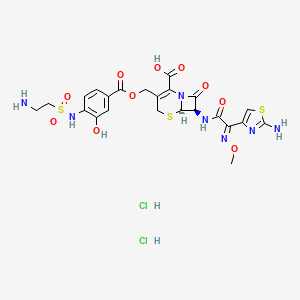
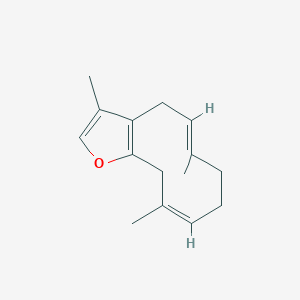

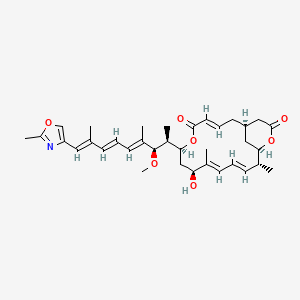

![3-phenylpropyl 5-[(2,5-dihydroxyphenyl)methylamino]-2-hydroxybenzoate](/img/structure/B1242382.png)
